molecular formula C13H13NO6 B15209988 5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxylic acid CAS No. 89205-09-4

5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B15209988
CAS No.: 89205-09-4
M. Wt: 279.24 g/mol
InChI Key: VQZBAKIKTIULBP-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid: is an organic compound with the molecular formula C13H13NO6. It is characterized by the presence of an oxazole ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate nitrile and a carboxylic acid derivative under acidic or basic conditions to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trimethoxyphenyl group is a common pharmacophore in many bioactive compounds, contributing to its potential therapeutic applications .

Properties

CAS No.

89205-09-4

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO6/c1-17-8-4-7(5-9(18-2)12(8)19-3)11-10(13(15)16)14-6-20-11/h4-6H,1-3H3,(H,15,16)

InChI Key

VQZBAKIKTIULBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N=CO2)C(=O)O

Origin of Product

United States

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